molecular formula C10H14ClNO2S B6168956 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride CAS No. 2763755-00-4

6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride

Cat. No.: B6168956
CAS No.: 2763755-00-4
M. Wt: 247.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is a synthetic organic compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of an aminomethyl group attached to the benzothiopyran ring system, which is further stabilized by the hydrochloride salt form. Benzothiopyran derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride typically involves the following steps:

    Formation of the Benzothiopyran Ring: The initial step involves the cyclization of appropriate starting materials to form the benzothiopyran ring.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione: The free base form of the compound.

    6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione sulfate: A sulfate salt form of the compound.

Uniqueness

6-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and therapeutic potential compared to other similar compounds .

Properties

CAS No.

2763755-00-4

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.